molecular formula C15H19NO4 B572087 4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid CAS No. 1262988-78-2

4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid

Cat. No. B572087
CAS RN: 1262988-78-2
M. Wt: 277.32
InChI Key: QENYHVSLURAURH-UHFFFAOYSA-N
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Description

The compound “4-(Acetyloxy)-1-benzylpiperidine-4-carboxylic acid” is a complex organic molecule. It contains an acetyloxy group (AcO or OAc), which is a functional group with the formula −OCOCH3 . The presence of the carboxylic acid group (-COOH) suggests that it may exhibit acidic properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetyloxy group would likely be attached to the fourth carbon of the piperidine ring, and the benzyl group would be attached to the first carbon of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with a carboxylic acid group can be corrosive and may cause skin and eye irritation .

properties

IUPAC Name

4-acetyloxy-1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-12(17)20-15(14(18)19)7-9-16(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYHVSLURAURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192837
Record name 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262988-78-2
Record name 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262988-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetyloxy)-1-(phenylmethyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.4 g 1-benzyl-4-hydroxy-piperidine-4-carboxylic acid, hydrochloride, 3.62 g (35 mmol) acetic anhydride, 11.89 mL pyridine in 40 mL DCM was stirred for 1 h at room temperature. KHSO4 (10%) and ethanol were added and filtered. The filtrate was evaporated and the residue was purified by preparative HPLC on reversed phase eluting with a gradient formed from acetonitrile, water and HCOOH. The product containing fractions were evaporated to yield 4.2 g (52%) of the title compound as light yellow solid. MS (m/e): 278.1 [(M+H)+].
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
11.89 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

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